2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride
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Overview
Description
2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H19O1N2Cl1. It is a derivative of isoindolinone and piperidine, and it is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride typically involves the reaction of isoindolinone with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolinone derivatives
Scientific Research Applications
2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl-methyl)isoindolin-1-one
- 1H-Isoindol-1-one, 2,3-dihydro-2-(4-piperidinylmethyl)-
- 2-[(Piperidin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one hydrochloride .
Uniqueness
2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of isoindolinone and piperidine moieties allows for versatile applications in various fields of research .
Properties
CAS No. |
614745-98-1 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14-13-4-2-1-3-12(13)10-16(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |
InChI Key |
TVTWEBDOYRDRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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